Noreugenin

説明

This compound has been reported in Pancratium maritimum, Pisonia aculeata, and other organisms with data available.

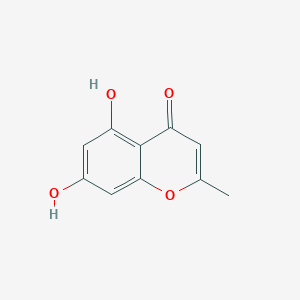

Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxy-2-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUJRUDLFCGVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143828 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-69-0 | |

| Record name | Noreugenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dihydroxy-2-methylchromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-DIHYDROXY-2-METHYLCHROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KFC1Q5JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Noreugenin: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone, a class of flavonoid-like compounds, that has garnered interest for its potential pharmacological activities. As a secondary metabolite, it is biosynthesized in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of this compound and details established methodologies for its extraction, isolation, and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Natural Sources of this compound

This compound has been identified in a select number of plant species, often co-occurring with other flavonoids and bioactive compounds. The primary documented botanical sources are outlined below.

| Plant Species | Family | Plant Part(s) | Reference |

| Aloe arborescens | Asphodelaceae | Leaves | [1] |

| Rhododendron dauricum | Ericaceae | Not Specified | [1] |

| Eupatorium fortunei | Asteraceae | Aerial Parts | [2][3][4][5] |

| Daucus carota (Carrot) | Apiaceae | Not Specified | [6] |

| Daucus carota subsp. sativus (Wild Carrot) | Apiaceae | Not Specified | [6] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and various chromatographic techniques. The following protocols are generalized methodologies derived from the successful isolation of chromones and other flavonoids from the specified plant matrices. Optimization of these protocols may be necessary depending on the specific plant material and desired purity of the final compound.

Isolation from Eupatorium fortunei

This protocol is adapted from methods used for the separation of various constituents from the aerial parts of Eupatorium fortunei.

1.1. Extraction:

-

Air-dry the aerial parts of Eupatorium fortunei and grind them into a coarse powder.

-

Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2. Solvent Partitioning:

-

Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

The this compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction. Concentrate the EtOAc fraction to dryness.

1.3. Chromatographic Purification:

-

Step 1: Medium Pressure Liquid Chromatography (MPLC):

-

Subject the dried EtOAc fraction to MPLC on a C18 reversed-phase column.

-

Elute with a gradient of methanol (MeOH) in water (e.g., 10% to 100% MeOH).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.

-

-

Step 2: Silica Gel Column Chromatography:

-

Pool the this compound-rich fractions and subject them to column chromatography on silica gel.

-

Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate in n-hexane.

-

-

Step 3: Size Exclusion Chromatography:

-

For final purification, utilize a Sephadex LH-20 column with methanol as the mobile phase to remove any remaining impurities.

-

1.4. Purity Analysis:

-

Assess the purity of the isolated this compound using HPLC-DAD (Diode Array Detection) and confirm its structure by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Isolation from Aloe arborescens

This protocol is based on general methods for isolating chromones from Aloe species.

2.1. Extraction:

-

Obtain fresh leaves of Aloe arborescens and separate the inner gel from the outer leaf cortex.

-

Homogenize the leaf material and extract with methanol (MeOH).

-

Filter the extract and concentrate it under vacuum to yield a crude extract.

2.2. High-Speed Counter-Current Chromatography (HSCCC):

-

HSCCC is a particularly effective technique for the separation of chromones from Aloe extracts.

-

Dissolve the crude extract in a suitable biphasic solvent system. A common system for chromones is chloroform-methanol-water in various ratios (e.g., 4:3:2 v/v/v).

-

Perform the HSCCC separation according to the instrument's operational parameters.

-

Collect fractions and analyze for the presence of this compound using HPLC.

2.3. Final Purification:

-

Fractions containing this compound may require further purification using preparative HPLC on a C18 column to achieve high purity.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from a plant source.

Potential Signaling Pathways of this compound

While direct studies on the signaling pathways of this compound are limited, its structural similarity to other well-researched flavonoids, such as naringenin, allows for informed postulations about its potential biological activities. Naringenin has been shown to exert anti-inflammatory and antioxidant effects through the modulation of several key signaling cascades.[2][7][8] It is plausible that this compound may act through similar mechanisms.

Potential Anti-Inflammatory and Antioxidant Signaling Pathway:

One proposed pathway involves the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is often implicated in inflammatory responses. Additionally, the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical regulator of cellular antioxidant defenses.

The following diagram illustrates a potential signaling pathway for this compound, based on the known actions of naringenin.

Disclaimer: The signaling pathway presented is a hypothetical model based on the activity of structurally related compounds and requires direct experimental validation for this compound.

Conclusion

This technical guide provides a foundational understanding of the natural sourcing and isolation of this compound. The detailed protocols, while requiring optimization for specific applications, offer a robust starting point for researchers. The exploration of potential signaling pathways, informed by the activities of analogous flavonoids, opens avenues for future research into the pharmacological mechanisms of this compound. Further investigation is warranted to fully elucidate its therapeutic potential and to discover additional natural sources.

References

- 1. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naringenin Suppresses Neuroinflammatory Responses Through Inducing Suppressor of Cytokine Signaling 3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Noreugenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, a pentaketide chromone with noteworthy pharmacological potential, is a secondary metabolite found in plants such as Aloe arborescens. Its biosynthesis is a fascinating example of the polyketide pathway, diverging from the more common flavonoid biosynthesis routes. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and regulatory aspects. It includes a compilation of quantitative data from heterologous production systems, detailed experimental protocols for pathway elucidation, and visual representations of the biochemical processes to facilitate a deeper understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction

This compound (5,7-dihydroxy-2-methylchromone) is a member of the chromone family, a class of oxygen-containing heterocyclic compounds. It has garnered interest in the scientific community due to its potential biological activities. The biosynthesis of this compound is a testament to the efficiency of type III polyketide synthases (PKSs), which are remarkable enzymes capable of generating a diverse array of natural products from simple precursors. Understanding the intricacies of the this compound biosynthetic pathway is crucial for its sustainable production through metabolic engineering of microbial hosts, offering an alternative to extraction from plant sources.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a streamlined process that primarily relies on the central metabolite, malonyl-CoA. Unlike many other aromatic polyketides that utilize a starter molecule derived from the phenylpropanoid pathway (e.g., p-coumaroyl-CoA), the biosynthesis of this compound is initiated by a molecule of acetyl-CoA, which is in turn derived from the decarboxylation of malonyl-CoA. The entire carbon backbone of this compound is constructed from five molecules of malonyl-CoA.

The key enzyme orchestrating this synthesis is Pentaketide Chromone Synthase (PCS) , a type III polyketide synthase originally isolated from Aloe arborescens.[1] PCS catalyzes the iterative condensation of four molecules of malonyl-CoA with one starter molecule of acetyl-CoA (derived from a fifth malonyl-CoA). This series of decarboxylative Claisen condensations results in a linear pentaketide intermediate.

This linear pentaketide then undergoes an intramolecular cyclization to form the bicyclic chromone scaffold. A crucial intermediate in this process has been identified as 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD) .[2] The final step is a spontaneous cyclization of TPBD to yield this compound.[2]

The overall reaction catalyzed by Pentaketide Chromone Synthase is:

5 Malonyl-CoA → 5,7-dihydroxy-2-methyl-4H-chromen-4-one (this compound) + 5 CoA + 5 CO₂ + H₂O[3]

Enzymatic Mechanism

The catalytic cycle of PCS, a typical type III PKS, involves the following key steps:[4][5]

-

Initiation: A starter molecule, acetyl-CoA (derived from the decarboxylation of one molecule of malonyl-CoA), is loaded onto the active site cysteine residue of PCS.

-

Elongation: Four successive rounds of decarboxylative Claisen condensation occur. In each round, a molecule of malonyl-CoA is decarboxylated to form a reactive enolate, which then attacks the growing polyketide chain attached to the active site cysteine. This extends the chain by two carbons in each step.

-

Intermediate Formation: After four elongation steps, a linear pentaketide intermediate is formed.

-

Cyclization and Aromatization: The linear pentaketide is proposed to cyclize through an intramolecular C6-C1 Claisen condensation to form a pyrone ring, followed by further cyclization and aromatization to yield the intermediate 1-(2,4,6-trihydroxyphenyl)butane-1,3-dione (TPBD).

-

Spontaneous Cyclization: TPBD then undergoes a spontaneous intramolecular reaction to form the stable chromone ring of this compound.[2]

Quantitative Data on this compound Production

The heterologous production of this compound has been successfully demonstrated in microbial hosts, primarily in Corynebacterium glutamicum. These efforts have focused on increasing the intracellular pool of the precursor, malonyl-CoA. The following table summarizes the reported production titers in engineered strains.

| Host Organism | Strain | Key Genetic Modifications | Production Titer (mg/L) | Reference |

| Corynebacterium glutamicum | Nor2 C5 mufasOBCD1 PO6-iolT1 ∆pyc | Transcriptional deregulation of acetyl-CoA carboxylase (accBC and accD1), reduced flux into the TCA cycle, and elimination of anaplerotic pyruvate carboxylation. | 53.32 | [6] |

| Corynebacterium glutamicum | BRC-JBEI 1.1. 2 | Not specified for this compound, but engineered for isopentenol production, indicating a robust chassis for secondary metabolite production. | Not Reported | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of Pentaketide Chromone Synthase (PCS)

This protocol is adapted from methods used for the expression and purification of type III PKSs.[8][9][10]

-

Gene Synthesis and Cloning: The coding sequence for Aloe arborescens PCS is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Expression in E. coli : The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature, typically 18-25°C, for 16-24 hours to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). The cells are lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation at 15,000 x g for 30 minutes at 4°C. The supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. The column is washed with a wash buffer (lysis buffer with a higher concentration of imidazole, e.g., 20-50 mM) to remove non-specifically bound proteins. The His6-tagged PCS is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity and Concentration: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a Bradford assay or by measuring the absorbance at 280 nm.

Pentaketide Chromone Synthase (PCS) Enzyme Activity Assay

This protocol is based on standard assays for type III PKSs.[11][12]

-

Reaction Mixture: The standard reaction mixture (total volume of 500 µL) contains 100 mM potassium phosphate buffer (pH 7.0), 100 µM malonyl-CoA, and 1-5 µg of purified PCS enzyme. For kinetic studies, radio-labeled [2-¹⁴C]malonyl-CoA can be used.[11]

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at 30°C for 30-60 minutes.

-

Reaction Quenching: The reaction is stopped by the addition of 50 µL of 20% HCl.

-

Product Extraction: The reaction products are extracted twice with 500 µL of ethyl acetate. The organic phases are combined and evaporated to dryness under a stream of nitrogen.

-

Analysis: The dried residue is redissolved in a suitable solvent (e.g., methanol) and analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Analysis of this compound

This protocol is adapted from methods for the analysis of flavonoids.[13][14][15]

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector is used.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is commonly used with two solvents: Solvent A (e.g., water with 0.1% formic acid or acetic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% formic acid or acetic acid). A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

-

Flow Rate: A flow rate of 1.0 mL/min is standard.

-

Detection: this compound can be detected by its UV absorbance, typically around 254 nm or 280 nm.

-

Quantification: Quantification is performed by comparing the peak area of the sample to a standard curve generated with purified this compound.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. A plant type III polyketide synthase that produces pentaketide chromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EC 2.3.1.216 [iubmb.qmul.ac.uk]

- 4. How structural subtleties lead to molecular diversity for the type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketide synthase - Wikipedia [en.wikipedia.org]

- 6. Engineering microbial hosts for production of bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sensitive hplc-uv method: Topics by Science.gov [science.gov]

- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 9. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 12. Identification and Characterization of a Type III Polyketide Synthase Involved in Quinolone Alkaloid Biosynthesis from Aegle marmelos Correa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

Noreugenin: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Chemical Structure and Properties of Noreugenin for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring chromone, a class of organic compounds characterized by a benzopyran-4-one structure. First isolated from Aloe arborescens, it has since been identified in various other plant species. Belonging to the phenol and polyphenol chemical classes, this compound has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is systematically named 5,7-dihydroxy-2-methyl-4H-chromen-4-one. Its structure consists of a bicyclic system where a benzene ring is fused to a pyran-4-one ring, with hydroxyl groups substituted at positions 5 and 7, and a methyl group at position 2.

| Identifier | Value |

| IUPAC Name | 5,7-dihydroxy-2-methylchromen-4-one[1] |

| Synonyms | 5,7-Dihydroxy-2-methyl-4H-chromen-4-one, 5,7-Dihydroxy-2-methylchromone |

| CAS Number | 1013-69-0 |

| Molecular Formula | C₁₀H₈O₄[1] |

| SMILES | CC1=CC(=O)C2=C(C=C(C=C2O1)O)O[1] |

| InChI | InChI=1S/C10H8O4/c1-5-2-7(12)10-8(13)3-6(11)4-9(10)14-5/h2-4,11,13H,1H3[1] |

| InChIKey | NCUJRUDLFCGVOE-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 192.17 g/mol | PubChem |

| Appearance | White to off-white solid | MedChemExpress |

| Melting Point | 277-279 °C | CAS Common Chemistry |

| Boiling Point (Predicted) | 394.6 °C at 760 mmHg | LookChem |

| pKa (Strongest Acidic, Predicted) | 6.58 ± 0.40 | LookChem |

| Solubility in Water (Estimated) | 2887 mg/L at 25 °C[2] | BOC Sciences[2] |

| Solubility in DMSO | 250 mg/mL (1300.93 mM) | MedChemExpress[1] |

| Solubility in other organic solvents | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces[3] |

| logP (Predicted) | 1.64 | ALOGPS |

Biological Activity and Signaling Pathways

This compound exhibits significant anti-inflammatory properties. One of the key mechanisms underlying this activity is its function as a ligand for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating various biological processes, including immune responses.

This compound as an Aryl Hydrocarbon Receptor (AhR) Ligand

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR, which is complexed with chaperone proteins like heat shock protein 90 (Hsp90). This binding event triggers a conformational change, leading to the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the chaperones dissociate, and the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of this pathway by this compound can lead to the regulation of genes involved in the inflammatory response.

Experimental Protocols

General Workflow for Evaluating the Anti-inflammatory Activity of this compound

The evaluation of the anti-inflammatory properties of a natural product like this compound typically follows a structured workflow, from initial extraction to detailed in vitro and in vivo testing.

In Vitro Anti-inflammatory Assay: Inhibition of Egg Albumin Denaturation

This protocol describes a common in vitro assay to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit protein denaturation, a hallmark of inflammation.

Objective: To determine the in vitro anti-inflammatory activity of this compound by inhibiting heat-induced egg albumin denaturation.

Materials:

-

This compound

-

Fresh hen's egg

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium (as a standard reference drug)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a 1% (w/v) solution of egg albumin in PBS.

-

Prepare stock solutions of this compound and diclofenac sodium in a suitable solvent (e.g., DMSO) and then make serial dilutions in PBS to achieve the desired test concentrations.

-

-

Assay Protocol:

-

The reaction mixture consists of 0.2 mL of egg albumin solution and 2.8 mL of PBS.

-

To this mixture, add 2.0 mL of varying concentrations of this compound or diclofenac sodium.

-

For the control, 2.0 mL of distilled water is added instead of the test substance.

-

The reaction mixtures are incubated at 37°C for 15 minutes.

-

Following incubation, the mixtures are heated at 70°C in a water bath for 5 minutes.

-

After cooling, the absorbance of the solutions is measured at 660 nm.

-

-

Calculation:

-

The percentage inhibition of protein denaturation is calculated using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control ] x 100

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of the test substance required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of this compound.

-

Aryl Hydrocarbon Receptor (AhR) Binding Assay (Competitive Radioligand Binding)

This protocol outlines a method to determine the binding affinity of this compound to the AhR.

Objective: To quantify the binding affinity of this compound to the AhR using a competitive radioligand binding assay.

Materials:

-

This compound

-

Cytosolic protein preparation containing AhR (e.g., from guinea pig liver)

-

[³H]TCDD (radiolabeled TCDD, a high-affinity AhR ligand)

-

TCDF (2,3,7,8-Tetrachlorodibenzofuran, as a competitor for non-specific binding)

-

Hydroxyapatite (HAP)

-

Scintillation counter and vials

Procedure:

-

Incubation:

-

In a series of tubes, incubate the hepatic cytosol (containing AhR) with a constant concentration of [³H]TCDD (e.g., 2 nM).

-

Add increasing concentrations of unlabeled this compound to these tubes.

-

Include control tubes with [³H]TCDD only (for total binding) and tubes with [³H]TCDD and a high concentration of a known competitor like TCDF (for non-specific binding).

-

Incubate the mixtures for 2 hours at 20°C.

-

-

Separation of Bound and Free Ligand:

-

Use the HAP assay to separate the ligand-receptor complexes from the unbound ligand. Add HAP slurry to each tube and incubate.

-

Centrifuge the tubes to pellet the HAP with the bound complexes.

-

Wash the pellets to remove any remaining unbound radioligand.

-

-

Quantification:

-

Resuspend the washed pellets in scintillation fluid.

-

Measure the radioactivity in each sample using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific [³H]TCDD binding against the concentration of this compound.

-

Determine the IC₅₀ value of this compound, which is the concentration that displaces 50% of the specifically bound [³H]TCDD. This value can be used to calculate the binding affinity (Ki) of this compound for the AhR.

-

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory properties, partly mediated through its interaction with the Aryl Hydrocarbon Receptor. This technical guide provides essential information on its chemical identity, physicochemical characteristics, and biological activity, along with standardized experimental protocols. This compilation of data and methodologies aims to facilitate further research and development of this compound as a potential therapeutic agent.

References

In Vitro Biological Activity of Noreugenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, a chromone derivative, has garnered interest within the scientific community for its potential therapeutic properties. As a key biosynthetic precursor to various natural products, understanding its intrinsic biological activities is crucial for drug discovery and development. This technical guide provides a comprehensive overview of the reported in vitro biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research into this promising compound. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established methodologies to provide a foundational resource for researchers.

Anticancer Activity

While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the available literature, studies on structurally related flavonoids, such as Naringenin, provide insights into its potential anticancer effects. These compounds are known to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

Quantitative Data (Illustrative)

The following table summarizes representative IC50 values for the related flavonoid, Naringenin, against common cancer cell lines. These values serve as a reference for potential efficacy ranges that could be investigated for this compound.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |

| MCF-7 | Breast Cancer | Naringenin | 45.2 | |

| HeLa | Cervical Cancer | Naringenin | 85.7 | |

| HepG2 | Liver Cancer | Naringenin | 62.1 |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualization: Experimental Workflow for MTT Assay

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties. This activity is often evaluated by measuring the inhibition of inflammatory mediators such as nitric oxide (NO) and the activity of cyclooxygenase (COX) enzymes.

Quantitative Data

Specific IC50 values for this compound's anti-inflammatory activity are not consistently available. The following table provides illustrative data on the inhibition of nitric oxide production by other flavonoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | IC50 for NO Inhibition (µM) |

| Apigenin | 23 |

| Wogonin | 17 |

| Luteolin | 27 |

Experimental Protocols

This assay measures the ability of a compound to scavenge nitric oxide, which is often overproduced during inflammation.

Materials:

-

This compound stock solution

-

Sodium nitroprusside solution (10 mM)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, mix 50 µL of various concentrations of this compound with 50 µL of sodium nitroprusside solution in PBS.

-

Incubation: Incubate the plate at room temperature for 150 minutes.

-

Griess Reagent Addition: Add 50 µL of Griess reagent to each well.

-

Absorbance Measurement: Measure the absorbance at 546 nm after 10 minutes.

-

Data Analysis: Calculate the percentage of NO scavenging activity compared to a control without the sample.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Materials:

-

This compound stock solution

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Reaction buffer

-

EIA (Enzyme Immunoassay) detection reagents

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib for COX-2) in the reaction buffer.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

Prostaglandin Measurement: Measure the amount of prostaglandin produced using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percent inhibition of COX activity and calculate the IC50 values.

Visualization: NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

In-depth Technical Guide on the Cellular Mechanism of Action of Noreugenin: A Note on Data Availability

To Researchers, Scientists, and Drug Development Professionals,

This communication addresses your request for an in-depth technical guide on the cellular mechanism of action of noreugenin. After a comprehensive and exhaustive search of the scientific literature, we must report that there is a significant scarcity of detailed, publicly available research specifically elucidating the molecular mechanisms of this compound in cells.

While this compound is recognized for its general antioxidant and anti-inflammatory properties, the current body of scientific work does not provide the specific quantitative data, detailed experimental protocols, or elucidated signaling pathways required to construct the in-depth technical guide you requested.

A Proposed Alternative: Naringenin, a Closely Related and Well-Studied Analog

We have, however, found a wealth of detailed information on naringenin , a flavonoid that is structurally very similar to this compound. Naringenin has been the subject of extensive research, and there is a substantial amount of data available on its cellular mechanisms of action, including its anti-cancer, anti-inflammatory, and antioxidant effects.

Structural Similarity of this compound and Naringenin:

This compound and naringenin share a core flavonoid structure, with slight differences in their chemical substituents. This structural similarity suggests that they may share some common biological activities and mechanisms of action.

Given the lack of specific data on this compound, we propose to provide you with the requested in-depth technical guide on the cellular mechanism of action of naringenin . This guide would include:

-

A comprehensive overview of naringenin's effects on cellular signaling pathways , including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.

-

Detailed quantitative data from various studies, presented in structured tables for easy comparison. This would include IC50 values, protein expression changes, and measures of apoptosis and cell cycle arrest.

-

Thorough experimental protocols for key assays used to study naringenin's effects, such as cell viability assays, western blotting, flow cytometry for apoptosis and cell cycle analysis, and reactive oxygen species (ROS) detection.

-

Graphviz diagrams illustrating the signaling pathways and experimental workflows associated with naringenin's mechanism of action.

We believe that a detailed guide on naringenin would be of significant value to your research and drug development efforts, providing a strong foundation for understanding the potential mechanisms of related flavonoids like this compound.

We await your confirmation to proceed with the creation of this in-depth technical guide on the cellular mechanism of action of naringenin.

Noreugenin: An In-depth Technical Guide to its Antioxidant Properties

Executive Summary: Noreugenin (5,7-dihydroxy-2-methylchromone) is a naturally occurring flavonoid recognized for its potential biological activities, including its role as an antioxidant.[1][2] Like many flavonoids, its antioxidant capacity is attributed to its chemical structure, which enables it to scavenge free radicals and chelate metal ions.[2] However, a comprehensive review of the current scientific literature reveals a notable scarcity of in-depth, quantitative studies and mechanistic analyses specifically focused on this compound. While its antioxidant activity is qualitatively acknowledged, detailed data regarding its efficacy in various assays (e.g., IC50 values) and its specific interactions with cellular signaling pathways, such as the Nrf2 or NF-κB pathways, are not well-documented for the pure compound.

This guide synthesizes the available information on this compound's antioxidant properties, explains the fundamental mechanisms by which it is presumed to act based on its flavonoid structure, and provides detailed protocols for key antioxidant assays. It aims to serve as a foundational resource for researchers and drug development professionals, while also highlighting the existing knowledge gaps and opportunities for future investigation.

Introduction to this compound

This compound, also known as 5,7-dihydroxy-2-methylchromone, is a member of the chromone family, a class of flavonoid compounds.[3] Its structure features a benzopyran-4-one backbone with hydroxyl groups at the C-5 and C-7 positions and a methyl group at C-2. These structural features, particularly the phenolic hydroxyl groups, are central to its antioxidant activity.

Caption: Chemical structure of this compound.

Core Antioxidant Mechanisms

The antioxidant action of flavonoids like this compound is generally understood to occur through two primary mechanisms: direct scavenging of free radicals and chelation of transition metal ions.

Direct Free Radical Scavenging

This compound can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom donation from its phenolic hydroxyl groups. This process stabilizes the free radical, terminating the oxidative chain reaction. The resulting flavonoid radical is significantly less reactive due to the delocalization of the unpaired electron across its aromatic ring system.

Caption: General mechanism of free radical scavenging by this compound.

Metal Ion Chelation

Transition metals, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), can catalyze the formation of the highly reactive hydroxyl radical via the Fenton reaction. The structural arrangement of hydroxyl and carbonyl groups in flavonoids allows them to act as effective chelating agents, binding to these metal ions and rendering them redox-inactive. This prevents the initiation of oxidative chain reactions, thereby providing indirect antioxidant protection.[4][5] this compound's 5-hydroxy and 4-keto groups provide a potential site for such chelation.

Caption: Mechanism of antioxidant action via metal ion chelation.

Modulation of Cellular Signaling Pathways (A General Flavonoid Perspective)

Many antioxidant compounds, particularly flavonoids, exert protective effects not only by direct scavenging but also by upregulating the body's endogenous antioxidant defense systems. A primary pathway involved is the Nrf2-ARE signaling cascade.[6][7]

The Nrf2-ARE Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[6] In response to oxidative stress or induction by molecules like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of protective proteins, including antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), SOD, Catalase) and phase II detoxification enzymes.[8][9]

Note: While this pathway is a common target for many flavonoids, specific studies demonstrating the modulation of the Nrf2 pathway by this compound are currently lacking in the published literature.

Caption: Overview of the Nrf2-ARE antioxidant signaling pathway.

Quantitative Antioxidant Capacity of this compound

As of late 2025, there is a significant lack of published quantitative data on the antioxidant capacity of pure this compound. Standard metrics such as IC50 values from DPPH, ABTS, or other radical scavenging assays have not been reported for the isolated compound. The data that is available comes from extracts containing this compound derivatives.

| Assay | Compound/Extract | IC50 Value | Reference |

| DPPH Radical Scavenging | Methanol extract of Chadian Propolis (containing 5,7-dihydroxy-2-methylchromone glycosides) | 0.28 mg/mL | [10] |

Note: The value presented is for a complex natural extract and not for pure this compound. This result indicates antioxidant potential within the extract but cannot be solely attributed to this compound. Further research is required to determine the specific antioxidant capacity of the pure compound.

Key Experimental Protocols

The following sections detail the methodologies for common in vitro assays used to characterize the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from deep violet to pale yellow.[11]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume (e.g., 100 µL) of the test compound dilutions or standard to the wells.

-

For the control, add solvent instead of the test compound to the DPPH solution.

-

For the blank, use the solvent alone.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Plot the % Inhibition against the concentration of the test compound.

-

Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the graph using regression analysis.[12][13]

-

Caption: Experimental workflow for the DPPH radical scavenging assay.

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay evaluates the ability of a compound to compete with ferrozine for the binding of ferrous iron (Fe²⁺). Ferrozine forms a stable, red-colored complex with Fe²⁺. In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is disrupted, leading to a decrease in the red color, which can be measured spectrophotometrically.[14][15]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare solutions of the test compound (this compound) and a standard chelator (e.g., EDTA) at various concentrations.

-

Prepare an aqueous solution of ferrous chloride (FeCl₂, e.g., 2 mM).

-

Prepare an aqueous solution of ferrozine (e.g., 5 mM).

-

-

Assay Procedure:

-

In a microplate or test tubes, add a specific volume of the test compound or standard solution.

-

Initiate the reaction by adding the FeCl₂ solution. Mix and let it stand for a short period.

-

Add the ferrozine solution to the mixture to begin the color development reaction. The control sample contains all reagents except the test compound.

-

-

Incubation and Measurement:

-

Incubate the mixture at room temperature for a specified time (e.g., 10 minutes).

-

Measure the absorbance of the solution at 562 nm.

-

-

Calculation:

-

Calculate the percentage of Fe²⁺ chelating activity using the formula: % Chelating Activity = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value, which is the concentration that chelates 50% of the ferrous ions.

-

Conclusion and Future Directions

This compound is a flavonoid with confirmed, albeit qualitatively described, antioxidant properties.[1][2] Its chemical structure suggests it acts through established flavonoid mechanisms of radical scavenging and metal ion chelation. However, the lack of specific quantitative data and mechanistic studies represents a significant gap in the scientific understanding of this compound.

For researchers and drug development professionals, this compound presents an opportunity for novel investigation. Future studies should focus on:

-

Quantitative Analysis: Determining the IC50 values of pure this compound in a comprehensive panel of antioxidant assays (DPPH, ABTS, ORAC, FRAP, etc.).

-

Mechanistic Elucidation: Investigating the specific molecular mechanisms, including its ability to modulate key signaling pathways like Nrf2-ARE and NF-κB in relevant cell models.

-

In Vivo Studies: Assessing its bioavailability and efficacy in mitigating oxidative stress in animal models of disease.

Generating this fundamental data is crucial for validating the therapeutic potential of this compound and advancing its development as a potential agent for managing conditions associated with oxidative stress.

References

- 1. Overview of the Antioxidant and Anti-Inflammatory Activities of Selected Plant Compounds and Their Metal Ions Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation | PLOS One [journals.plos.org]

- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 7. Nrf2-mediated therapeutic effects of dietary flavones in different diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Tests, Assessment of Antioxidant Properties and Isolation of Two Compounds of Ethyl Acetate Extract of Chadian Propolis: Case of Bebotho (Southern Chad) [scirp.org]

- 11. mdpi.com [mdpi.com]

- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Antioxidant, Metal Chelating, Anti-glucosidase Activities and Phytochemical Analysis of Selected Tropical Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Naringenin

A Note on Noreugenin and Naringenin: While the initial topic of interest was this compound, a comprehensive literature search revealed a significant lack of specific data on its anti-inflammatory properties. However, the closely related and extensively studied flavanone, Naringenin, offers a wealth of information on anti-inflammatory mechanisms relevant to this class of compounds. This guide will, therefore, focus on the well-documented anti-inflammatory effects of Naringenin as a representative molecule.

Naringenin, a flavonoid predominantly found in citrus fruits, has demonstrated potent anti-inflammatory activities across a range of in vitro and in vivo studies. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide provides an in-depth overview of the anti-inflammatory effects of Naringenin, tailored for researchers, scientists, and drug development professionals.

Quantitative Data on Anti-inflammatory Effects of Naringenin

The following tables summarize the quantitative data on the inhibitory effects of Naringenin on various inflammatory markers.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Naringenin

| Inflammatory Mediator | Cell Line | Stimulant | Naringenin Concentration | % Inhibition / IC50 | Reference |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µmol/L | Significant Inhibition | [1] |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | IC50: 33.3 ± 1.3 µg/mL (AAE) | 50% | [2] |

| Tumor Necrosis Factor-α (TNF-α) | RAW 264.7 Macrophages | LPS | Not Specified | Significant Reduction | [3] |

| Tumor Necrosis Factor-α (TNF-α) | THP-1 cells | Sa-TX (1 μg/ml) | 10, 20, or 40 μg/ml | Dose-dependent inhibition | [4] |

| Interleukin-6 (IL-6) | Human Dermal Fibroblasts | LPS | 5 and 10 µM | Significant Reduction | [5] |

| Interleukin-1β (IL-1β) | Human Dermal Fibroblasts | LPS | 5 and 10 µM | Significant Reduction | [5] |

| Cyclooxygenase-2 (COX-2) | RAW 264.7 Macrophages | LPS | Not Specified | Inhibition | [6] |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | LPS | Not Specified | Inhibition | [6] |

Table 2: In Vivo Anti-inflammatory Effects of Naringenin

| Animal Model | Inflammatory Parameter | Naringenin Dosage | Route of Administration | Effect | Reference |

| Carrageenan-Induced Paw Edema (Rat) | Paw Edema Volume | Not Specified | Not Specified | Significant Reduction | [7] |

| LPS-Induced Acute Lung Injury (Mouse) | Lung Wet/Dry Ratio, Inflammatory Cytokines | 100 mg/kg | Oral | Significant Amelioration | [8][9] |

| LPS-Induced Liver Injury (Mouse) | Serum ALT, AST, Inflammatory Cytokines | Not Specified | Not Specified | Significant Prevention | [10] |

Core Signaling Pathways Modulated by Naringenin

Naringenin exerts its anti-inflammatory effects by targeting several key intracellular signaling pathways that are crucial for the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of numerous pro-inflammatory genes.[3]

Caption: Naringenin inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are critical mediators of cellular responses to external stimuli, including inflammation. Naringenin has been found to modulate MAPK signaling, contributing to its anti-inflammatory profile.[6]

Caption: Naringenin modulates the MAPK signaling pathway.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is essential for cytokine signaling. Naringenin can interfere with this pathway, thereby reducing the inflammatory response mediated by various cytokines.

Caption: Naringenin interferes with the JAK-STAT signaling pathway.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, when activated, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Naringenin has been shown to inhibit the activation of the NLRP3 inflammasome.

Caption: Naringenin inhibits NLRP3 inflammasome activation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Naringenin's anti-inflammatory effects are provided below.

In Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.[11]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Naringenin. The cells are pre-incubated for 2 hours.

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also included.[12]

-

Incubation: The plates are incubated for an additional 24 hours.

-

Nitrite Measurement (Griess Assay):

-

100 µL of cell culture supernatant is transferred to a new 96-well plate.[12]

-

100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) is added to each well.[12]

-

The plate is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.[11]

-

-

Data Analysis: The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition by Naringenin is calculated relative to the LPS-stimulated control.

Caption: Experimental workflow for Nitric Oxide (NO) assay.

In Vitro Assay: Cytokine Measurement by ELISA

This protocol details the measurement of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Sample Collection: Following cell treatment with Naringenin and stimulation with an inflammatory agent (e.g., LPS), the cell culture supernatant is collected and centrifuged to remove cellular debris.[13]

-

Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α antibody) and incubated overnight at 4°C.[14]

-

Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[14]

-

Sample and Standard Incubation: The collected supernatants and a series of known concentrations of the recombinant cytokine standard are added to the wells and incubated.[13]

-

Detection Antibody: After washing, a biotinylated detection antibody specific for the cytokine is added to the wells and incubated.

-

Enzyme Conjugate: Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.

-

Substrate Addition: The plate is washed again, and a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[15]

-

Reaction Stoppage and Measurement: The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is measured at 450 nm.[16]

-

Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined from this curve.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.

Methodology:

-

Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Grouping and Treatment: Animals are randomly divided into groups: a control group, a carrageenan-only group, and groups treated with different doses of Naringenin. Naringenin is typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[17]

-

Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each rat.[17]

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection.[17]

-

Data Analysis: The degree of paw edema is calculated as the increase in paw volume compared to the baseline. The percentage inhibition of edema in the Naringenin-treated groups is calculated relative to the carrageenan-only group.

In Vivo Model: LPS-Induced Acute Lung Injury in Mice

This model is used to study the effects of anti-inflammatory agents on acute lung inflammation.

Methodology:

-

Animal Acclimatization: Male C57BL/6 mice are acclimatized for one week.

-

Grouping and Treatment: Mice are divided into a control group, an LPS-only group, and Naringenin-treated groups. Naringenin is often administered orally for several days prior to LPS challenge.[8]

-

Induction of Lung Injury: Mice are anesthetized, and a solution of lipopolysaccharide (LPS) in saline is administered intranasally or intratracheally to induce lung injury.

-

Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), the mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected by flushing the lungs with saline. Lung tissue and blood samples are also collected.

-

Analysis:

-

BALF Analysis: Total and differential cell counts (especially neutrophils) are performed on the BALF. Protein concentration and cytokine levels (e.g., TNF-α, IL-6) are measured.[18]

-

Lung Tissue Analysis: Lung tissue is processed for histological examination to assess the degree of inflammation and injury. Myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration, can also be measured.[9]

-

Serum Analysis: Serum levels of inflammatory cytokines are determined by ELISA.

-

-

Data Analysis: The parameters from the Naringenin-treated groups are compared to those of the LPS-only group to evaluate the protective effects of Naringenin.

References

- 1. Naringenin more effectively inhibits inducible nitric oxide synthase and cyclooxygenase-2 expression in macrophages than in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-6 inhibitory effect of natural product naringenin compared to a synthesised monoclonal antibody against life-threatening COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory Effects of Naringenin on LPS-Induced Skin Inflammation by NF-κB Regulation in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Naringenin ameliorates LPS-induced acute lung injury through its anti-oxidative and anti-inflammatory activity and by inhibition of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naringenin ameliorates LPS-induced acute lung injury through its anti-oxidative and anti-inflammatory activity and by inhibition of the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]

- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cohesionbio.com [cohesionbio.com]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. stemcell.com [stemcell.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Study on the Effect of Naringenin on LPS-Induced Acute Lung Injury Based on NRF2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Noreugenin: A Plant-Derived Chromone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin, chemically known as 5,7-dihydroxy-2-methyl-4H-chromen-4-one, is a naturally occurring chromone found in various plant species, notably Aloe arborescens. As a plant secondary metabolite, it plays a role in the plant's defense system and has garnered significant interest for its potential pharmacological activities.[1][2] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, a detailed representative protocol for its extraction and isolation, and a summary of its known biological activities supported by quantitative data. Furthermore, this document illustrates key processes through workflow and pathway diagrams, including a putative mechanism of action for its anti-inflammatory effects, to support further research and drug development initiatives.

Introduction

This compound is a member of the chromone class of organic compounds, featuring a 1,4-benzopyrone skeleton substituted with a methyl group at position 2 and hydroxyl groups at positions 5 and 7.[3] It is a plant secondary metabolite synthesized via the polyketide pathway, distinguishing it from the more common phenylpropanoid-derived flavonoids.[] Its presence in medicinal plants has led to investigations into its biological properties, which include antioxidant, anti-inflammatory, antimicrobial, antiviral, and cytotoxic effects.[1][5] This guide aims to consolidate the current technical knowledge on this compound to facilitate its exploration as a potential therapeutic agent.

Biosynthesis Pathway

This compound is a pentaketide synthesized from five molecules of malonyl-CoA. This reaction is catalyzed by a plant-specific type III polyketide synthase (PKS) known as pentaketide chromone synthase (PCS), which was identified in Aloe arborescens.[] The enzyme facilitates the sequential condensation and subsequent cyclization and aromatization reactions to form the final chromone structure.

Extraction, Isolation, and Characterization

While a single, standardized protocol for this compound is not universally established, the following methodology is a representative composite based on successful protocols for isolating similar chromones (e.g., aloesin) from Aloe species, which are known sources of this compound.

Detailed Experimental Protocol: Extraction and Isolation

-

Plant Material Preparation:

-

Obtain fresh leaves of Aloe arborescens. Separate the outer leaf rind from the inner gel.

-

Wash the rinds thoroughly with deionized water to remove any remaining gel.

-

Dry the rinds in a ventilated oven at 40-50°C for 48-72 hours until brittle.

-

Grind the dried material into a fine powder (approx. 40-60 mesh size) using a mechanical grinder.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (100 g) in 1 L of 80% methanol (v/v) in water.

-

Perform the extraction in an orbital shaker (150 rpm) at room temperature (25°C) for 24 hours.

-

Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extract the solid residue twice more with fresh solvent under the same conditions to ensure exhaustive extraction.

-

Pool the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Resuspend the crude extract in 200 mL of distilled water.

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity: first with n-hexane (3 x 200 mL), followed by chloroform (3 x 200 mL), and finally with ethyl acetate (3 x 200 mL).

-

Collect each solvent phase. The ethyl acetate fraction is typically enriched with phenolic compounds like chromones.

-

Evaporate the ethyl acetate fraction to dryness in vacuo.

-

-

Chromatographic Purification:

-

Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

-

Adsorb the dissolved extract onto silica gel (60-120 mesh).

-

Prepare a silica gel column (60-120 mesh) packed in a chloroform mobile phase.

-

Apply the adsorbed sample to the top of the column.

-

Elute the column using a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 v/v Chloroform:Methanol).

-

Collect fractions (e.g., 10 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of Chloroform:Methanol (9:1) and visualizing under UV light (254 nm and 365 nm).

-

Pool the fractions containing the compound of interest (identified by a unique Rf value) and evaporate the solvent.

-

-

Final Purification:

-

For final purification, subject the pooled fractions to preparative High-Performance Liquid Chromatography (HPLC) or recrystallization from a suitable solvent (e.g., methanol/water) to obtain pure this compound.

-

Characterization

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques:

-

HPLC: To assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to confirm the chemical structure.

Physicochemical and Pharmacological Data

This compound's biological activities are a subject of ongoing research. The following tables summarize its key properties and reported quantitative bioactivity data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5,7-dihydroxy-2-methylchromen-4-one | [3] |

| Synonyms | 5,7-Dihydroxy-2-methyl-4H-chromen-4-one | [1] |

| CAS Number | 1013-69-0 | [1] |

| Molecular Formula | C₁₀H₈O₄ | [3] |

| Molecular Weight | 192.17 g/mol |[3] |

Table 2: Quantitative Cytotoxicity and Antiviral Data for this compound

| Activity Type | Cell Line | Assay | Result (IC₅₀ / EC₅₀) | Reference |

|---|---|---|---|---|

| Cytotoxicity | Human Lung Carcinoma (A549) | MTT Assay | IC₅₀: 214 µM | [5] |

| Cytotoxicity | Human T-cell line (H9) | Not Specified | IC₅₀: >100 µg/mL | [5] |

| Antiviral Activity | HIV-1 infected H9 cells | Not Specified | EC₅₀: 49 µM |[5] |

Table 3: Summary of Reported Antioxidant and Anti-inflammatory Activities

| Activity | Method / Observation | Reference |

|---|---|---|

| Antioxidant | Described as having free radical scavenging and metal ion chelation capabilities. | [1][2][6] |

| Anti-inflammatory | Reported to possess anti-inflammatory properties and modulate cellular signaling pathways related to inflammation. |[1][2][] |

Putative Mechanism of Action: Anti-inflammatory Signaling

The precise molecular mechanisms of this compound are not yet fully elucidated. However, based on its reported anti-inflammatory properties and the known activity of structurally similar chromones, a plausible mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][8] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

The diagram below illustrates a representative model where a pro-inflammatory stimulus (like TNF-α) activates the pathway, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This releases NF-κB to translocate to the nucleus and initiate pro-inflammatory gene transcription. This compound may putatively interfere with this cascade, for instance, by inhibiting the IκB kinase (IKK) complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

Conclusion and Future Perspectives

This compound is a plant secondary metabolite with demonstrated cytotoxic and antiviral activities and strong potential as an antioxidant and anti-inflammatory agent. Its defined biosynthetic pathway and the availability of representative isolation protocols provide a solid foundation for further research. The quantitative data, though limited, confirms its biological relevance.

Future work should focus on comprehensive screening to establish specific IC₅₀ values for its antioxidant and anti-inflammatory effects using standard assays (e.g., DPPH, ORAC, COX/LOX inhibition, cytokine release assays). Elucidating its precise molecular targets and confirming its mechanism of action on signaling pathways such as NF-κB and MAPK are critical next steps for its development as a lead compound in drug discovery programs. The data and protocols presented herein serve as a valuable technical resource for advancing the scientific understanding and potential therapeutic application of this compound.

References

- 1. CAS 1013-69-0: this compound | CymitQuimica [cymitquimica.com]

- 2. biosynth.com [biosynth.com]

- 3. This compound | C10H8O4 | CID 5375252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1013-69-0 | Benchchem [benchchem.com]

- 7. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of Noreugenin and its Derivatives: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Noreugenin (5,7-dihydroxy-2-methyl-4H-chromen-4-one) is a naturally occurring chromone found in various plant species, including Aloe arborescens and carrots.[1][2][3] As a member of the chromone class of compounds, which form the backbone for many flavonoids, this compound has garnered interest for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the current state of knowledge on the pharmacological potential of this compound and explores the prospective utility of its derivatives. It consolidates available quantitative data on its biological activities, outlines detailed experimental protocols for its evaluation, and visualizes key signaling pathways and synthetic workflows to facilitate further research and development in this promising area. While research on specific this compound derivatives is still nascent, this guide extrapolates from the broader understanding of chromone chemistry and pharmacology to highlight the significant therapeutic potential that lies in the synthesis and evaluation of novel this compound-based compounds.

Introduction to this compound